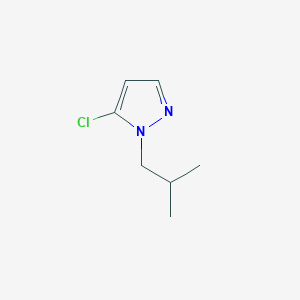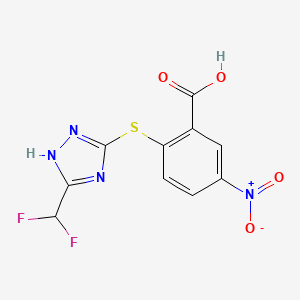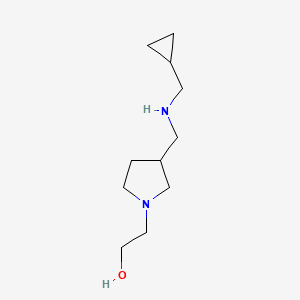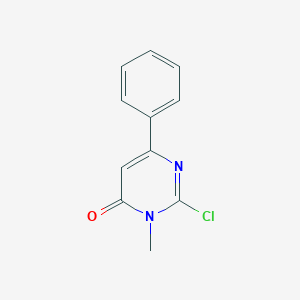
5-Chloro-1-isobutyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-isobutyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a chlorine atom attached to the pyrazole ring. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-isobutyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of 3-chloropyridine-2-hydrazine with isobutyl ketone under reflux conditions can yield the desired pyrazole . Another method involves the use of transition-metal catalysts, such as palladium or copper, to facilitate the cyclization of appropriate precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize cost-effective and readily available starting materials, along with optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality pyrazole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1-isobutyl-1H-pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the pyrazole to its reduced form.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in alcohol or ether solvents.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-isobutyl-1H-pyrazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Chloro-1-isobutyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, pyrazole derivatives have been shown to inhibit certain kinases and proteases, which play crucial roles in cellular signaling and disease progression . The exact molecular targets and pathways involved can vary based on the specific application and structural modifications of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1-vinyl-1H-pyrazole: Similar in structure but with a vinyl group instead of an isobutyl group.
3-Alkenyl-5-chloro-1H-pyrazoles: Differ in the alkenyl substitution pattern.
Uniqueness
5-Chloro-1-isobutyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isobutyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable scaffold for drug design and other applications .
Eigenschaften
Molekularformel |
C7H11ClN2 |
|---|---|
Molekulargewicht |
158.63 g/mol |
IUPAC-Name |
5-chloro-1-(2-methylpropyl)pyrazole |
InChI |
InChI=1S/C7H11ClN2/c1-6(2)5-10-7(8)3-4-9-10/h3-4,6H,5H2,1-2H3 |
InChI-Schlüssel |
YXTVVVYYNSRGKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C(=CC=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11796426.png)
![(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11796428.png)

![[2,2'-Bipiperidin]-6-one](/img/structure/B11796438.png)

![(R)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796450.png)


![2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B11796482.png)

